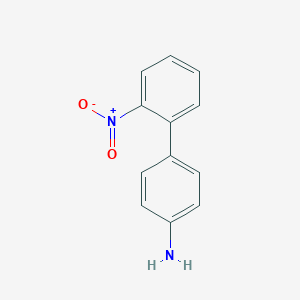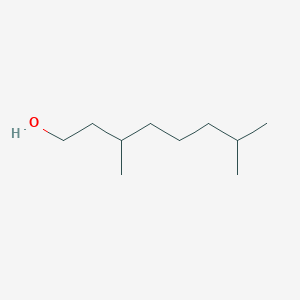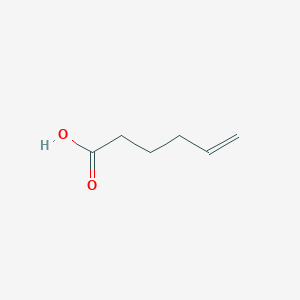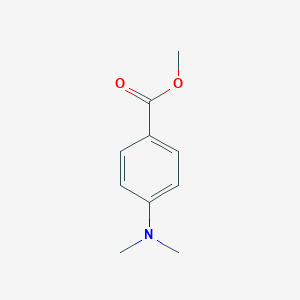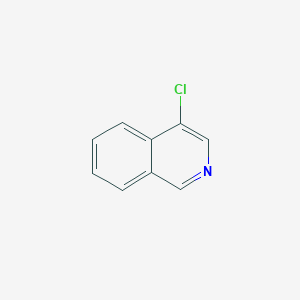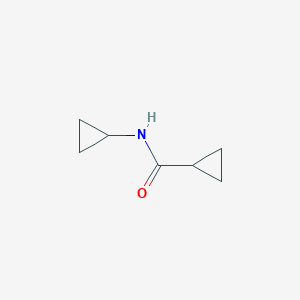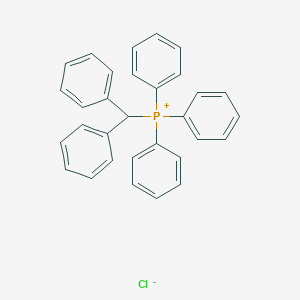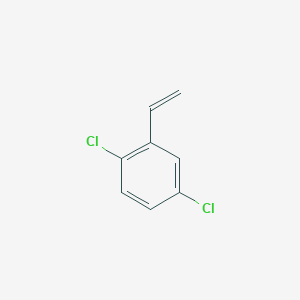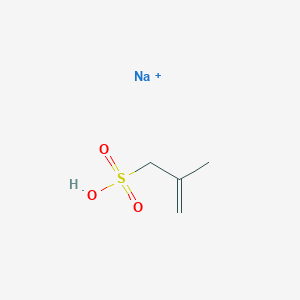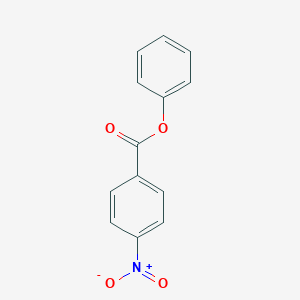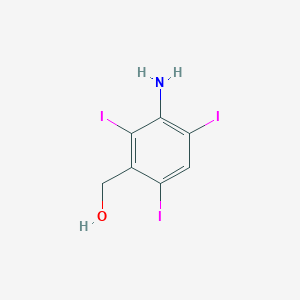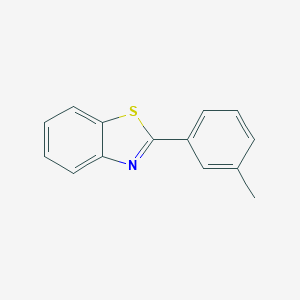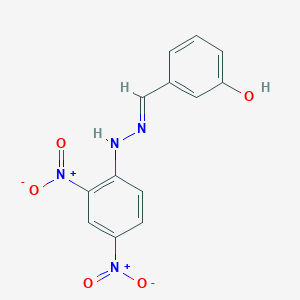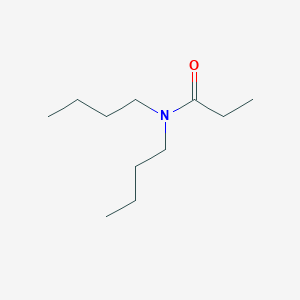
Propanamide, N,N-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N-dibutyl-, also known as N,N-dibutylpropionamide, is a chemical compound that belongs to the class of amides. It is widely used in various scientific research applications due to its unique properties and characteristics. This compound is synthesized using specific methods and is known to have a mechanism of action that is vital for its applications.
Applications De Recherche Scientifique
Propanamide, N,N-dibutyl-, is widely used in scientific research applications. It is used as a solvent for various compounds and is also used as a reagent in the synthesis of other compounds. This compound is also used in the preparation of various materials such as polymers, resins, and coatings. It is also used as a surfactant in various applications such as emulsifiers, detergents, and wetting agents.
Mécanisme D'action
The mechanism of action of Propanamide, N,N-dibutyl-, is not well understood. However, it is known to have an effect on the central nervous system. It is believed to act as a GABA agonist, which leads to an increase in the inhibitory neurotransmitter activity in the brain. This compound is also known to have an effect on the immune system, as it has been shown to increase the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Propanamide, N,N-dibutyl-, has various biochemical and physiological effects. It has been shown to have an effect on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. This compound is also known to have an effect on the respiratory system, as it can cause bronchodilation. It has also been shown to have an effect on the gastrointestinal system, as it can cause an increase in gastric acid secretion.
Avantages Et Limitations Des Expériences En Laboratoire
Propanamide, N,N-dibutyl-, has several advantages and limitations for lab experiments. One of the advantages is that it is a readily available compound and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations is that it has limited solubility in water, which can limit its applications in aqueous systems. It is also known to have a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions related to Propanamide, N,N-dibutyl-. One of the future directions is to study its effects on the immune system in more detail. It is also important to study its long-term effects on the central nervous system. Another future direction is to develop new synthesis methods that can improve the yield and purity of the compound. Additionally, it is important to study its applications in various fields such as medicine, agriculture, and materials science.
Conclusion
In conclusion, Propanamide, N,N-dibutyl-, is a chemical compound that has various scientific research applications. It is synthesized using specific methods and has a mechanism of action that is not well understood. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions related to this compound, which can lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of Propanamide, N,N-dibutyl-, involves the reaction of butylamine with propionyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using various methods such as recrystallization, distillation, or chromatography. This compound can also be synthesized using other methods such as the reaction of butylamine with propionic acid in the presence of a dehydrating agent.
Propriétés
Numéro CAS |
1187-33-3 |
|---|---|
Nom du produit |
Propanamide, N,N-dibutyl- |
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N-dibutylpropanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3 |
Clé InChI |
XAROAZKXMDRYAF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC |
SMILES canonique |
CCCCN(CCCC)C(=O)CC |
Autres numéros CAS |
1187-33-3 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



